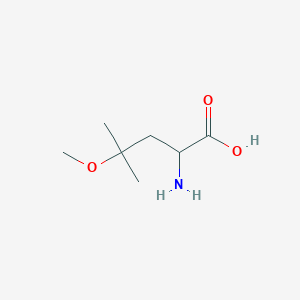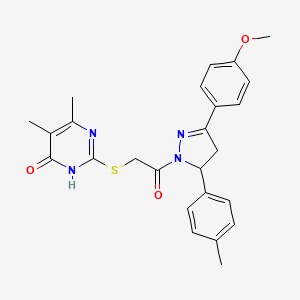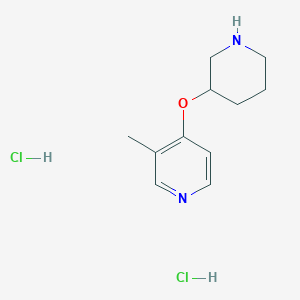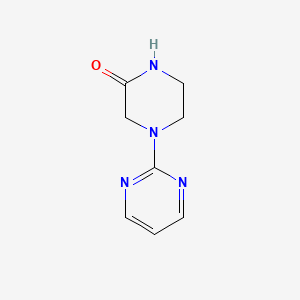
2-Amino-4-methoxy-4-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methoxy-4-methylpentanoic acid (also known as A-AMPA) is a synthetic compound that belongs to the class of amino acid derivatives. It is a potent agonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in the fast excitatory neurotransmission in the central nervous system (CNS). A-AMPA has been widely used in scientific research to study the molecular mechanisms of synaptic transmission and plasticity.
Wirkmechanismus
A-AMPA acts as a potent agonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is a ligand-gated ion channel that is permeable to cations, such as sodium and calcium. The activation of AMPA receptors leads to the depolarization of the postsynaptic membrane, which triggers the generation of action potentials. A-AMPA binds to the glutamate binding site of the AMPA receptor and induces a conformational change that opens the ion channel.
Biochemical and Physiological Effects:
The activation of AMPA receptors by A-AMPA leads to the depolarization of the postsynaptic membrane, which triggers the generation of action potentials. This results in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, motivation, and reward. A-AMPA has also been shown to increase the release of glutamate, which is the primary excitatory neurotransmitter in the CNS. This can lead to the induction of LTP, which is a mechanism of synaptic plasticity that underlies learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
A-AMPA has several advantages for lab experiments. It is a potent agonist of the AMPA receptor, which makes it a useful tool for studying the molecular mechanisms of synaptic transmission and plasticity. A-AMPA is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments. However, A-AMPA has some limitations. It is a synthetic compound that does not occur naturally in the body, which limits its physiological relevance. Additionally, the activation of AMPA receptors by A-AMPA can be toxic to neurons at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on A-AMPA. One direction is to investigate the role of AMPA receptors in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new compounds that target the AMPA receptor with greater selectivity and efficacy. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders. Finally, the use of A-AMPA in combination with other compounds, such as NMDA receptor antagonists, could provide new insights into the complex mechanisms of synaptic transmission and plasticity in the CNS.
Synthesemethoden
The synthesis of A-AMPA involves several steps, starting from commercially available starting materials. The first step is the protection of the carboxylic acid group of 2-methylpentanoic acid with a tert-butyloxycarbonyl (Boc) group. The protected compound is then reacted with methoxyamine hydrochloride to form the corresponding oxime. The oxime is reduced with lithium aluminum hydride to give the amine intermediate, which is then reacted with methyl iodide to form the final product, A-AMPA.
Wissenschaftliche Forschungsanwendungen
A-AMPA has been extensively used in scientific research to study the molecular mechanisms of synaptic transmission and plasticity. It is a potent agonist of the AMPA receptor, which is involved in the fast excitatory neurotransmission in the CNS. A-AMPA has been used to investigate the role of AMPA receptors in long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that underlie learning and memory. A-AMPA has also been used to study the molecular mechanisms of drug addiction, as the activation of AMPA receptors is involved in the rewarding effects of drugs of abuse.
Eigenschaften
IUPAC Name |
2-amino-4-methoxy-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,11-3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDMWBCMUUSQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methoxy-4-methylpentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929071.png)


![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol](/img/structure/B2929078.png)


![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
